molecular formula C24 H36 O2 B164835 Ethyl docosa-4,7,10,13,16,19-hexaenoate CAS No. 84494-72-4

Ethyl docosa-4,7,10,13,16,19-hexaenoate

Cat. No. B164835
CAS RN: 84494-72-4
M. Wt: 356.5 g/mol
InChI Key: ITNKVODZACVXDS-YATCGRJWSA-N
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Description

Ethyl docosa-4,7,10,13,16,19-hexaenoate, also known as the ethyl ester of Docosahexaenoate (DHA), is enriched in the ethyl ester fraction by the selective alcoholysis of fatty acid ethyl esters originating from tuna oil with lauryl alcohol .


Synthesis Analysis

The synthesis of Ethyl docosa-4,7,10,13,16,19-hexaenoate involves the selective alcoholysis of ethyl esters originating from tuna oil with lauryl alcohol . More detailed information about the synthesis process can be found in the paper titled "Synthesis of ethyl ω‐ 2 H 5 ‐docosa‐4, 7, 10, 13, 16, 19‐hexaenoate" .


Molecular Structure Analysis

The molecular weight of Ethyl docosa-4,7,10,13,16,19-hexaenoate is 356.55 and its formula is C24H36O2 . The structure can be represented by the SMILES string: CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCC (OCC)=O .


Physical And Chemical Properties Analysis

Ethyl docosa-4,7,10,13,16,19-hexaenoate is a liquid that appears colorless to light yellow . It has a solubility of 100 mg/mL in both water and DMSO .

Mechanism of Action

While the specific mechanism of action for Ethyl docosa-4,7,10,13,16,19-hexaenoate is not mentioned in the search results, it is known that Docosahexaenoic acid (DHA), from which this compound is derived, has anti-inflammatory properties and can prevent LPS-induced dendritic cell maturation .

properties

IUPAC Name

ethyl (4E,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h5-6,8-9,11-12,14-15,17-18,20-21H,3-4,7,10,13,16,19,22-23H2,1-2H3/b6-5+,9-8+,12-11+,15-14+,18-17+,21-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNKVODZACVXDS-YATCGRJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Docosahexaenoic acid ethyl ester

CAS RN

84494-72-4
Record name 4,7,10,13,16,19-Docosahexaenoic acid ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084494724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the adsorption characteristics of cis-4,7,10,13,16,19-docosahexaenoic acid ethyl ester from supercritical carbon dioxide onto different materials?

A: Research has explored the adsorption behavior of cis-4,7,10,13,16,19-docosahexaenoic acid ethyl ester from supercritical carbon dioxide using two different adsorbents: silica gel [] and C18-bonded silica [].

    Q2: How does the adsorption of cis-4,7,10,13,16,19-docosahexaenoic acid ethyl ester compare to that of cis-5,8,11,14,17-eicosapentaenoic acid ethyl ester under similar conditions?

    A: Both cis-4,7,10,13,16,19-docosahexaenoic acid ethyl ester and cis-5,8,11,14,17-eicosapentaenoic acid ethyl ester were investigated for their adsorption behavior on C18-bonded silica from supercritical carbon dioxide []. The study revealed that under identical conditions of temperature and carbon dioxide density, cis-4,7,10,13,16,19-docosahexaenoic acid ethyl ester exhibited a higher adsorption amount compared to cis-5,8,11,14,17-eicosapentaenoic acid ethyl ester []. This difference in adsorption behavior could be attributed to the structural differences between the two molecules, particularly the number of double bonds and chain length, influencing their interactions with the C18-bonded silica surface.

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